![molecular formula C24H25N3O3S B2892079 N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-04-9](/img/structure/B2892079.png)
N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also has a piperidine ring, which is a common motif in many drugs and natural products . The presence of the sulfanyl group suggests potential reactivity or biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be expected to be fairly complex, given the presence of multiple rings and functional groups. The indole and piperidine rings would provide a rigid, planar structure, while the sulfanyl group could potentially introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfanyl group, which can participate in various types of reactions. The indole and piperidine rings might also undergo reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase its rigidity and potentially its melting point. The sulfanyl group might make the compound more polar, influencing its solubility in various solvents .Scientific Research Applications
Organic Synthesis and Chemical Properties
Alternative products in organic synthesis involving similar chemical structures have been identified, indicating the versatility of such compounds in chemical reactions. For instance, a study detailed the synthesis of N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide as an alternative product in a one-pot cyclocondensation involving benzylidenemalononitrile and related compounds, highlighting the complex reaction pathways these compounds can undergo (Krauze et al., 2007).
Pharmaceutical Applications
Several studies have focused on the synthesis and pharmacological evaluation of derivatives with structural similarities, aiming to discover new therapeutic agents. For example, derivatives of 1,3,4-oxadiazole and acetamide have been synthesized and evaluated for their antibacterial properties, demonstrating the biological relevance of these compounds (Khalid et al., 2016). Another study synthesized N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screened them for antibacterial activity, further emphasizing the potential medicinal applications of these compounds (Iqbal et al., 2017).
Material Science and Catalysis
The application of similar compounds in material science and catalysis has also been documented. A study on the synthesis and characterization of new paracetamol derivatives explored their interactions with DNA and proteins, indicating potential applications in biomolecular science and drug development (Raj, 2020).
Future Directions
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-31-21-12-6-4-10-19(21)25-24(30)23(29)18-15-27(20-11-5-3-9-17(18)20)16-22(28)26-13-7-2-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFJEAOBNCSMRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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